7-Methyl-1,8-naphthyridin-3-amine
Description
Molecular Architecture and Isomeric Considerations
The molecular formula of 7-methyl-1,8-naphthyridin-3-amine is C₉H₉N₃ , with a molar mass of 159.19 g/mol. The compound belongs to the 1,8-naphthyridine family, where the two pyridine rings are fused at the 1- and 8-positions (Figure 1). The methyl group at the 7-position and the amino group at the 3-position introduce steric and electronic effects that differentiate it from other isomers, such as 7-methyl-1,8-naphthyridin-2-amine.
Key Structural Features:
- Bicyclic Framework : The fused pyridine rings create a planar, conjugated system with delocalized π-electrons.
- Substituent Positions : The methyl group at C7 and the amino group at C3 disrupt symmetry, leading to distinct reactivity and intermolecular interactions.
- Hybridization : All ring atoms are sp²-hybridized, contributing to aromatic stability.
Isomeric Considerations:
Positional isomers of this compound include derivatives with amino groups at C2 or C4. For example, 7-methyl-1,8-naphthyridin-2-amine (CAS 1568-93-0) shares the same molecular formula but exhibits different physicochemical properties due to altered hydrogen-bonding capabilities and dipole moments.
Table 1: Comparative Structural Properties of 1,8-Naphthyridine Isomers
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
7-methyl-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,10H2,1H3 |
InChI Key |
OBLFWZVLYUBTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Methyl-1,8-naphthyridin-3-amine, can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This green strategy involves the cyclization of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Utilizing metal catalysts to facilitate the formation of the naphthyridine core.
Ring Expansion Reactions: This involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Methyl-1,8-naphthyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Scientific Research Applications
7-Methyl-1,8-naphthyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of 7-Methyl-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Naphthyridine Core
Table 1: Key Structural and Functional Differences
Key Observations
- Positional Isomerism : The placement of the amine group (C2 vs. C3) significantly alters electronic properties. For instance, 7-methyl-1,8-naphthyridin-2-amine (C2-amine) may exhibit different solubility or binding affinities compared to the C3-amine analog due to altered hydrogen-bonding capabilities .
- Substituent Effects : Chlorine at C7 (7-chloro-1,5-naphthyridin-3-amine) increases molecular weight and stability, whereas trifluoromethyl groups enhance lipophilicity and metabolic resistance .
Physicochemical and Toxicological Profiles
Table 2: Stability and Hazard Comparison
Toxicity Insights
Biological Activity
7-Methyl-1,8-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine class, characterized by its bicyclic structure composed of two fused pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is C₉H₈N₂, indicating the presence of a methyl group and an amine group at specific positions on the naphthyridine ring system. This unique substitution pattern enhances its biological activity compared to other derivatives within the same class.
Anticancer Activity
Research indicates that derivatives of 1,8-naphthyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the compound's activity against breast cancer (MCF7) cells reported IC₅₀ values that suggest potent anticancer properties.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MCF7 | 2.30 |
| Staurosporine | MCF7 | 4.51 |
| Other derivatives | MCF7 | Varies (1.47 - 3.19) |
The mechanism of action for these compounds may involve the inhibition of key enzymes or modulation of signaling pathways critical for cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that naphthyridine derivatives can effectively combat various bacterial strains, including those resistant to conventional antibiotics.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
| Enterococcus spp. | Effective against some resistant strains |
The compound's activity against Gram-negative and Gram-positive bacteria highlights its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
- Binding Affinity : Studies have demonstrated that it binds effectively to various receptors and enzymes, modulating their activity and influencing biochemical pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Evaluation : A series of new derivatives were synthesized and tested against different human cancer cell lines. Some exhibited IC₅₀ values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
- In Vivo Studies : Initial in vivo studies revealed promising results regarding the pharmacokinetics and toxicity profiles of selected derivatives, suggesting further exploration in clinical settings .
Q & A
Q. What are the recommended synthetic methodologies for 7-Methyl-1,8-naphthyridin-3-amine, and how are intermediates characterized?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol to yield key intermediates like 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde . Microwave-assisted synthesis is also employed to enhance reaction efficiency and reduce time, as demonstrated in the preparation of naphthyridine derivatives . Intermediate characterization relies on IR spectroscopy (e.g., carbonyl stretches at 1630–1690 cm⁻¹), mass spectrometry (e.g., molecular ion peaks matching theoretical values), and elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound exhibits acute toxicity (oral, dermal, and inhalation; GHS Category 4) and requires:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid aerosol/dust inhalation .
- Spill Management: Collect spilled material in sealed containers; avoid dry sweeping to prevent dust dispersion .
- Storage: Store in airtight containers under dry, room-temperature conditions .
Q. How can researchers validate the purity and structural identity of this compound?
- Chromatography: HPLC or TLC to assess purity .
- Spectroscopic Techniques:
- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., m/z 159.188 for C₉H₉N₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis: Lewis acids like AlCl₃ can accelerate cyclization steps in naphthyridine synthesis .
- Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 30-minute reactions achieving >85% yields) .
- Temperature Control: Maintain 50–80°C to balance reaction rate and byproduct formation .
Q. What strategies resolve conflicting crystallographic data for this compound derivatives?
- X-ray Refinement: Use SHELXL for high-resolution data to model disorder or twinning, especially for heterocyclic systems .
- Validation Tools: Cross-check with PLATON or Olex2 to identify missed symmetry elements or hydrogen-bonding networks .
- Complementary Techniques: Pair XRD with DFT calculations to validate bond lengths/angles .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance cytotoxicity, as seen in derivatives with IC₅₀ < 10 µM against MCF7 cells .
- Docking Studies: Use AutoDock Vina to predict binding affinities for targets like topoisomerase II, correlating with experimental IC₅₀ values .
- Pharmacophore Mapping: Identify critical moieties (e.g., 4-hydroxy group) for hydrogen bonding with biological targets .
Q. What analytical approaches address discrepancies in toxicity profiles of this compound analogs?
- In Vitro Assays: Compare cytotoxicity (e.g., MTT assay) across cell lines to isolate structure-specific effects .
- Metabolic Profiling: Use LC-MS to identify toxic metabolites (e.g., nitro-reduction byproducts) .
- QSAR Modeling: Develop predictive models using descriptors like logP and topological polar surface area (TPSA) to prioritize low-toxicity candidates .
Methodological Tables
Q. Table 1. Key Synthetic Routes for this compound Derivatives
Q. Table 2. Toxicity and Safety Parameters
| Parameter | Value/Classification | Reference |
|---|---|---|
| Acute Oral Toxicity | LD₅₀ > 300 mg/kg (GHS Category 4) | |
| Skin Irritation | Mild irritation (GHS Category 2) | |
| Environmental Hazard | Avoid release to waterways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
